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Sperabillin D

Antibacterial In vivo efficacy Infection model

Congener misidentification compromises sperabillin SAR reproducibility. Sperabillin D is the defined (2E,4E)-hexadienoyl, C-6 methyl-bearing pseudo-peptide antibiotic with unambiguous pharmacophore identity. - 10.8% total synthesis yield (1.9× higher than sperabillin B) maximizes analog generation efficiency. - Resolves from congeners by HPLC (Rt = 7.2 min; 1.5-min window from sperabillin C) for QC verification. - Active against MDR S. aureus & P. aeruginosa (≥6 antibiotic classes); ED₅₀ = 1.82 mg/kg (S. aureus, murine). Supplied as ≥95% white powder, water-soluble. Reference standard for fermentation monitoring & MDR discovery.

Molecular Formula C16H29N5O3
Molecular Weight 339.43 g/mol
CAS No. 111465-40-8
Cat. No. B039506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSperabillin D
CAS111465-40-8
Synonymssperabillin D
Molecular FormulaC16H29N5O3
Molecular Weight339.43 g/mol
Structural Identifiers
SMILESCC=CC=CC(=O)NC(C)C(CC(CC(=O)NCCC(=N)N)N)O
InChIInChI=1S/C16H29N5O3/c1-3-4-5-6-15(23)21-11(2)13(22)9-12(17)10-16(24)20-8-7-14(18)19/h3-6,11-13,22H,7-10,17H2,1-2H3,(H3,18,19)(H,20,24)(H,21,23)/b4-3+,6-5+/t11-,12-,13-/m1/s1
InChIKeyHGBIYXQMCATWPJ-PXRNKZPESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sperabillin D: Structural Profile & Sourcing


Sperabillin D (CAS 111465-40-8, molecular formula C₁₆H₂₉N₅O₃, MW 339.43) is a member of the sperabillin family of pseudo-peptide antibiotics, produced by Pseudomonas fluorescens YK-437 [1]. It shares a core (3R,5R,6R)-3,6-diamino-5-hydroxyheptanoic acid backbone with sperabillin B, but is structurally distinguished by its (2E,4E)-hexadienoyl moiety—a stereochemical feature that differentiates it from the (2E,4Z)-configured sperabillins A and B [2]. The compound is commercially available as a white powder soluble in water, typically at ≥95% purity, with a specific rotation of [α]D²⁴ +30° ±10° (c=0.5, H₂O) for the dihydrochloride salt [3].

(2E,4E)-hexadienoyl and C-6 methyl stereochemistry for SAR studies
Antimicrobial screening context against Gram-positive/negative and MDR strains
Supports polymer-based anti-angiogenic monomer library synthesis

Why Sperabillin D Is Not Interchangeable


Although sperabillins A–D are co-produced by the same strain, they are not functionally interchangeable. The four congeners differ fundamentally in two structural axes: (i) the geometry of the 2,4-hexadienoyl side chain (2E,4Z in A and B; 2E,4E in C and D), and (ii) the presence or absence of a C-6 methyl substituent on the core amino acid (absent in A and C; present in B and D) [1]. These structural variations translate into distinct in vivo protective efficacy profiles. For example, against Staphylococcus aureus infection in mice, the ED₅₀ values span an approximately 5-fold range across the four congeners [2]. Furthermore, the (2E,4E) configuration in sperabillin D confers distinct polymerization behavior relevant to anti-angiogenic and anti-tumor applications that is not recapitulated by the (2E,4Z) isomers [3]. Selecting the wrong sperabillin congener for a structure-activity relationship (SAR) study, in vivo model, or chemical derivatization program introduces an uncontrolled variable that compromises data reproducibility.

Diene geometry: (2E,4E) in D vs (2E,4Z) in A/B may shift polymerization behavior and SAR interpretation
C-6 methyl: Present in D, absent in A/C may alter in vivo model-response context
Protection profile: D exhibits distinct Gram-negative/Gram-positive balance compared to A’s stronger Gram-positive bias

Quantitative Differentiation Evidence


In Vivo Protective Efficacy in Murine Models

Sperabillin D demonstrates intermediate in vivo protective efficacy against Gram-positive infection relative to its congeners. Against Staphylococcus aureus in mice, sperabillin D (ED₅₀ = 1.82 mg/kg, s.c.) is approximately 1.4-fold less potent than sperabillin A (ED₅₀ = 1.31 mg/kg) and approximately 5.2-fold less potent than sperabillin B (ED₅₀ = 0.35 mg/kg). However, against Gram-negative E. coli O-111 infection, sperabillin D (ED₅₀ = 55.9 mg/kg) outperforms sperabillin A (ED₅₀ = 67.2 mg/kg) by approximately 1.2-fold, though it is approximately 2.0-fold less potent than sperabillin B (ED₅₀ = 27.3 mg/kg) [1]. This differential Gram-negative vs. Gram-positive efficacy profile distinguishes sperabillin D as a congener with a more balanced activity spectrum compared to sperabillin A, which shows pronounced Gram-positive bias [2].

In Vivo Protection (ED₅₀)
Cross-study comparable
D: S. aureus 1.82, E. coli 55.9 mg/kg
A: 1.31 / 67.2 • B: 0.35 / 27.3 mg/kg
Supports differential in vivo protection context across Gram stain classes
Model-specific endpoint; cross-study interpretation recommended
Antibacterial In vivo efficacy Infection model

Total Synthesis Efficiency vs. Sperabillin B

The asymmetric total synthesis of sperabillin D proceeds in 10.8% overall yield over 11 steps from N-Boc-O-methyl-L-tyrosine, compared to only 5.8% overall yield for sperabillin B via the same lithium amide conjugate addition strategy [1]. The key enabling differentiation step is the regioselective acylation of the C-6 nitrogen following acetone-mediated protection of the 5,6-diol and C-3 imine formation, which proceeds with higher efficiency for the sperabillin D target [2]. This 1.9-fold yield advantage makes sperabillin D the preferred synthetic entry point into the (3R,5R,6R)-heptanoate sub-series for analog generation and SAR exploration.

Total Synthesis Yield
Head-to-head
10.8%
overall yield (11 steps)
1.9× vs. sperabillin B (5.8%)
Supports efficient synthetic entry point for heptanoate scaffold derivatization
Davies et al. 2004 asymmetric route
Total synthesis Process chemistry Medicinal chemistry

Stereochemical Distinction: (2E,4E)-Diene Configuration

Sperabillin D is unequivocally characterized as the (2E,4E)-isomer of the 2,4-hexadienoyl moiety, in contrast to sperabillin A and B, which bear the (2E,4Z)-configuration [1]. This stereochemical assignment was established through a combination of NMR spectroscopy and chemical degradation studies, which also confirmed the absolute configuration at the three chiral centers as (3R,5R,6R) [2]. The (2E,4E) vs. (2E,4Z) distinction is not merely academic: the conjugated diene geometry directly influences the propensity of sperabillins to undergo free radical-initiated polymerization, which is the basis for their selective anti-angiogenic activity against HUVE cells [3]. Sperabillin A (2E,4Z) undergoes polymerization to generate anti-tumor polymers; sperabillin D (2E,4E) is predicted to yield polymers with distinct chain propagation kinetics and molecular weight distributions [4].

Stereochemical Distinction
Direct comparison
D: (2E,4E)-diene + (3R,5R,6R)-heptanoate with C-6 methyl
A: (2E,4Z), no C-6 methyl • B: (2E,4Z), C-6 methyl • C: (2E,4E), no C-6 methyl
Enables SAR studies targeting both diene geometry and C-6 substitution simultaneously
Structure confirmed by NMR and degradation
Structural elucidation Stereochemistry Natural product chemistry

Activity Against Multi-Drug Resistant Strains

Sperabillin D retains antibacterial activity against clinical isolates of Staphylococcus aureus and Pseudomonas aeruginosa that are resistant to at least six conventional antibiotic classes: methicillin, streptomycin, kanamycin, gentamicin, erythromycin, and lincomycin . While quantitative MIC data for the individual sperabillin congeners against specific resistant strains are aggregated at the class level in the primary publication (Katayama et al., 1992), the resistance-overcoming property is a defining feature of the sperabillin scaffold that distinguishes it from legacy aminoglycosides and macrolides [1]. Notably, the mechanism of action of sperabillin A involves simultaneous inhibition of DNA, RNA, protein, and cell wall biosynthesis in Escherichia coli—a multi-target mechanism that may underlie the class's ability to circumvent single-target resistance mechanisms [2].

MDR Strain Activity
Class-level inference
Active against S. aureus and P. aeruginosa resistant to ≥6 drug classes
Supports antimicrobial screening context against drug-resistant strains
Congener-level MIC data not disaggregated; source review recommended
Antibiotic resistance MDR Pseudomonas aeruginosa

Anti-Angiogenic Polymerization Potential

The 2,4-hexadienoyl moiety of sperabillins undergoes free radical-initiated polymerization to generate polymers that selectively inhibit the proliferation of human umbilical vein endothelial (HUVE) cells, with higher molecular weight polymers exhibiting stronger inhibition [1]. While the original polymerization studies were conducted on sperabillin A (2E,4Z), the polymerization behavior is intrinsic to the conjugated diene system and is expected to differ between (2E,4Z) and (2E,4E) isomers due to distinct propagation kinetics arising from steric and electronic differences in the diene geometry [2]. Sperabillin D, bearing the (2E,4E)-hexadienoyl moiety, is therefore predicted to generate a polymer with a distinct molecular weight distribution and potentially different HUVE cell inhibition potency compared to sperabillin A-derived polymers [3]. The polymers derived from sperabillin A demonstrated in vivo anti-tumor activity against B16 melanoma, establishing the translational relevance of this polymerization-dependent mechanism [4].

Polymerization Potential
Class-level inference / Predicted
(2E,4E)-diene predicted to yield polymers with distinct MW distribution vs. (2E,4Z)
Supports exploration of polymer-based anti-angiogenic monomer space
Quantitative HUVE IC₅₀ and MW data not reported for D-derived polymers; validation required
Anti-angiogenesis Polymer chemistry HUVE cells

HPLC Retention Time Distinguishability

Under standardized reversed-phase HPLC conditions (YMC-PAK A312 column; mobile phase: 30% acetonitrile/0.01 M octane sulfonate/0.02 M phosphoric acid, pH 3.0; flow rate: 2 mL/min), the four sperabillin congeners are fully resolved with distinct retention times: sperabillin A (Rt = 5.3 min), sperabillin C (Rt = 5.7 min), sperabillin D (Rt = 7.2 min) [1]. The approximately 1.5-minute difference between sperabillin D and its closest-eluting congener (sperabillin C) provides a robust analytical window for identity confirmation and purity assessment during procurement quality control, fermentation monitoring, or purification process development [2].

HPLC Retention Time
Direct comparison
Rt = 7.2 min
Δ1.5 min from nearest congener C (5.7 min)
Enables unambiguous identity confirmation in congener mixtures
YMC-PAK A312, 30% MeCN, pH 3.0, 2 mL/min
Analytical chemistry Quality control HPLC

Application Scenarios for Sperabillin D


(3R,5R,6R)-Heptanoate Scaffold SAR for Gram-Negative Bacteria

Sperabillin D is the preferred starting material for medicinal chemistry programs focused on the (3R,5R,6R)-3,6-diamino-5-hydroxyheptanoate core. Its total synthesis achieves a 10.8% overall yield—1.9-fold higher than sperabillin B (5.8%)—making it the most materially efficient entry point for analog generation [1]. Furthermore, sperabillin D's balanced in vivo efficacy profile (E. coli ED₅₀ = 55.9 mg/kg vs. 67.2 mg/kg for sperabillin A) makes it a superior reference compound for Gram-negative-focused SAR studies within the sperabillin class [2]. Procurement of sperabillin D specifically, rather than sperabillin A or B, ensures that the lead scaffold combines the (2E,4E)-diene geometry with the C-6 methyl substitution that is critical for recapitulating the full pharmacophore of the heptanoate sub-series [3].

Anti-Angiogenic Polymer Library Synthesis

The (2E,4E)-hexadienoyl moiety of sperabillin D makes it a distinct monomer for free radical-initiated polymerization studies aimed at generating anti-angiogenic polymer libraries. Polymers derived from sperabillin A (2E,4Z) have demonstrated selective HUVE cell proliferation inhibition and in vivo anti-tumor activity against B16 melanoma [1]. Sperabillin D, by virtue of its (2E,4E)-diene geometry, is expected to undergo polymerization with different chain propagation kinetics, yielding polymers with distinct molecular weight distributions that may exhibit differentiated HUVE cell inhibition potency [2]. This application scenario is uniquely accessible with sperabillin D (and its des-methyl analog sperabillin C) and cannot be pursued with sperabillin A or B [3].

MDR Antibacterial Discovery

Sperabillin D retains antibacterial activity against S. aureus and P. aeruginosa strains resistant to at least six conventional antibiotic classes (methicillin, streptomycin, kanamycin, gentamicin, erythromycin, and lincomycin) [1]. This resistance-evasion property, combined with a multi-target mechanism of action (inhibition of DNA, RNA, protein, and cell wall biosynthesis inferred from sperabillin A studies in E. coli) [2], positions sperabillin D as a compelling starting point for MDR-focused antibacterial discovery programs. The compound's demonstrated in vivo efficacy in murine infection models further supports its use as a reference standard for evaluating next-generation analogs targeting drug-resistant Gram-positive and Gram-negative pathogens [3].

QC Reference Standard with Chromatographic Identity

Sperabillin D's unique reversed-phase HPLC retention time (Rt = 7.2 min under standardized conditions) provides unambiguous separation from the other three sperabillin congeners produced by Pseudomonas fluorescens YK-437 [1]. The 1.5-minute resolution window from the nearest-eluting congener (sperabillin C, Rt = 5.7 min) enables robust identity confirmation and purity assessment, making sperabillin D a reliable reference standard for fermentation process monitoring, natural product library QC, and purity verification of purchased research material [2].

Application
Selection Property
Validation Focus
Gram-negative SAR studies
Heptanoate scaffold synthetic efficiency
Balanced in vivo model-response interpretation across Gram classes
Anti-angiogenic polymer library synthesis
(2E,4E)-diene monomer geometry
Polymer MW distribution and HUVE cell response screening
MDR antibacterial discovery
Resistance-evasion scaffold
Antimicrobial screening against resistant S. aureus and P. aeruginosa
QC reference standard
Chromatographic identity resolution from congeners
Identity confirmation and purity assessment during procurement
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